molecular formula C12H25N3O2 B12331448 tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate

tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate

Cat. No.: B12331448
M. Wt: 243.35 g/mol
InChI Key: FEBXDKKNYMKCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protective group and a 2-aminoethyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely used in medicinal chemistry as intermediates for drug synthesis, particularly in the development of kinase inhibitors, antivirals, and central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-5-12(14,4-7-13)6-9-15/h4-9,13-14H2,1-3H3

InChI Key

FEBXDKKNYMKCQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)N

Origin of Product

United States

Preparation Methods

Reductive Amination Strategy

A widely employed method involves reductive amination to introduce the 2-aminoethyl group onto the piperidine ring. Starting from tert-butyl 4-oxopiperidine-1-carboxylate, condensation with ethylenediamine in the presence of sodium triacetoxyborohydride (STAB) achieves the desired substitution. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
  • Catalyst : STAB (1.2 equiv.) for selective reduction of the imine intermediate.
  • Yield : 68–72% after purification via flash chromatography (silica gel, 5–10% methanol in DCM).

This method benefits from mild conditions but requires careful control of stoichiometry to avoid over-reduction or byproduct formation.

Boronate-Mediated Cross-Coupling

Alternative routes utilize Suzuki-Miyaura coupling to install functional groups prior to amine introduction. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate undergoes coupling with 2-nitroethyl bromide, followed by hydrogenation to reduce the nitro group to an amine.

  • Catalyst : Pd(PPh3)4 (5 mol%) in a degassed mixture of dioxane and aqueous Na2CO3.
  • Temperature : 80–90°C for 12–16 hours.
  • Post-Coupling Reduction : H2 gas (1 atm) over Pd/C (10 wt%) in ethanol, yielding 85–90% conversion.

This approach enables modularity but introduces challenges in handling air-sensitive catalysts and ensuring complete nitro group reduction.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

To address scalability, continuous flow reactors are employed for the hydrogenation step, enhancing safety and reproducibility:

  • Reactor Type : Fixed-bed reactor packed with Pd/Al2O3.
  • Conditions : 50°C, 10 bar H2, residence time 30 minutes.
  • Throughput : 1.2 kg/day with >99% conversion.

Boc Protection-Deprotection Sequences

The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis. Industrial protocols use:

  • Protection : Boc2O (1.5 equiv.) in DCM with DMAP (0.1 equiv.) at 0°C.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 2.60–2.70 (m, 4H, piperidine CH2), 3.10 (t, 2H, NH2CH2).
  • HRMS : Calculated for C13H25N3O2 [M+H]+: 256.2018; Observed: 256.2021.

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA in H2O/MeCN gradient, 1.0 mL/min, λ = 254 nm.
  • Purity : >98% in optimized batches.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Reductive Amination 68–72 Mild conditions, fewer steps Moderate yield, stoichiometric reagents
Suzuki Coupling 85–90 High modularity, scalable Air-sensitive catalysts, costly ligands
Continuous Flow Hydrogenation >99 High throughput, safety Specialized equipment required

Challenges and Mitigation Strategies

Byproduct Formation in Reductive Amination

Excess STAB may lead to over-reduction, generating tertiary amine byproducts. Mitigation includes:

  • Stoichiometric Control : Limiting STAB to 1.2 equiv.
  • Low-Temperature Quenching : Adding saturated NaHCO3 at 0°C to terminate the reaction.

Catalyst Deactivation in Cross-Coupling

Pd catalysts may deactivate due to ligand oxidation. Solutions involve:

  • Ligand Stabilization : Using bulky phosphines (e.g., SPhos) to enhance catalyst lifetime.
  • Inert Atmosphere : Rigorous degassing of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs utilize bifunctional molecules to target specific proteins for degradation, which has implications in treating diseases such as cancer. The compound's structural properties facilitate the optimization of drug-like characteristics and enhance ternary complex formation crucial for effective protein degradation .

Receptor Modulation

Research has indicated that analogs based on the 4-(2-aminoethyl)piperidine core exhibit agonistic activity against trace amine-associated receptor 1 (TAAR1). For instance, a compound with a similar structure demonstrated promising potency with an EC50 value of 0.507 μM, indicating its potential role in modulating neurochemical pathways relevant to conditions like schizophrenia . This suggests that derivatives of this compound could be further explored for therapeutic applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex organic molecules. The compound can be utilized in synthesizing pharmaceuticals targeting neurological disorders and other medical applications.

Case Studies

Case Study 1: PROTAC Development

In a study focusing on the development of PROTACs, researchers incorporated this compound into their linker design. The results showed that the rigidity introduced by this compound significantly influenced the three-dimensional orientation of the degrader, enhancing its efficacy in targeting specific proteins for degradation. This study highlights the importance of linker flexibility and rigidity in optimizing drug performance .

Case Study 2: TAAR1 Agonists

A series of compounds derived from the piperidine structure were synthesized and tested for their agonistic effects on TAAR1. One particular derivative exhibited a dose-dependent activation profile, showing that modifications to the aminoethyl group can lead to improved receptor engagement. This case study emphasizes the potential for developing new therapeutic agents targeting TAAR1, with implications for treating psychiatric disorders .

Table 1: Comparison of Agonistic Activity Against TAAR1

Compound NameEC50 (μM)% Agonism at 1 μM
tert-Butyl 4-amino-4-(2-aminoethyl)piperidine0.50765%
Control (Tyramine Hydrochloride)--

Table 2: Applications in Organic Synthesis

Application AreaDescription
Medicinal ChemistryIntermediate for pharmaceutical compounds targeting neurological disorders
Organic SynthesisBuilding block for complex organic molecules
Biological StudiesStudy of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name (CAS No.) Substituent at 4-Position Molecular Formula Molecular Weight Physical State
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (871115-32-1) Aminomethyl C₁₁H₂₃N₃O₂ 229.32 Solid (97% purity)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) Pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid
tert-Butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate (1779125-83-5) 4-Methoxyphenyl C₁₇H₂₆N₂O₃ 306.41 Predicted density: 1.098 g/cm³
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (1349716-46-6) 3,4-Difluorobenzylamino C₁₇H₂₃F₂N₂O₂ 326.38 Not reported

Key Observations :

  • Aminoethyl vs.
  • Aromatic vs. Aliphatic Substituents: The pyridin-3-yl and 4-methoxyphenyl groups (aromatic) may improve binding affinity to biological targets (e.g., enzymes or receptors) compared to aliphatic aminoethyl/aminomethyl groups .
  • Fluorinated Derivatives: The 3,4-difluorobenzylamino analog (CAS 1349716-46-6) highlights the role of fluorination in modulating metabolic stability and lipophilicity .

Physicochemical Properties

  • Boiling Points and Density : The 4-methoxyphenyl derivative has a predicted boiling point of 417.6 ± 45.0 °C and density of 1.098 g/cm³, suggesting higher thermal stability compared to aliphatic analogs .
  • Solubility : Pyridinyl-containing compounds (e.g., CAS 1707580-61-7) may exhibit improved solubility in polar solvents due to the aromatic nitrogen’s hydrogen-bonding capacity .

Biological Activity

tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activity. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

  • Molecular Formula : C12H25N2O2
  • Molecular Weight : 229.35 g/mol
  • CAS Number : 202979-32-6

The compound features a tert-butyl group, an amino group, and a piperidine ring, which contribute to its biological properties. The presence of the aminoethyl side chain enhances its potential for receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors, particularly those involved in neurotransmission and metabolic processes. The compound's structural similarity to endogenous neurotransmitters suggests that it may modulate receptor activity, influencing pathways related to cognition and mood regulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Receptor Modulation :
    • It has shown potential as an agonist for trace amine-associated receptor 1 (TAAR1), with an effective concentration (EC50) of approximately 0.507 μM, indicating significant receptor activation compared to control substances .
  • Enzyme Inhibition :
    • The compound may serve as an inhibitor for various enzymes, potentially impacting metabolic pathways. Its structural characteristics allow it to interact with enzyme active sites effectively.
  • CNS Penetration :
    • Preliminary studies suggest that this compound can penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor AgonismAgonist for TAAR1 with EC50 = 0.507 μM
Enzyme InhibitionPotential inhibitor affecting metabolic pathways
CNS PenetrationDemonstrated ability to cross the blood-brain barrier

Case Study: TAAR1 Modulation

In a study exploring the modulation of TAAR1, researchers synthesized various analogs based on the piperidine core structure. The results indicated that this compound displayed significant agonistic activity, which could be further optimized through structural modifications to enhance potency and selectivity for therapeutic use in conditions like schizophrenia .

Case Study: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of this compound, revealing its potential role in modulating metabolic enzymes critical in disease pathways. The findings suggest that further exploration into its inhibitory effects could lead to the development of novel therapeutic agents targeting metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.